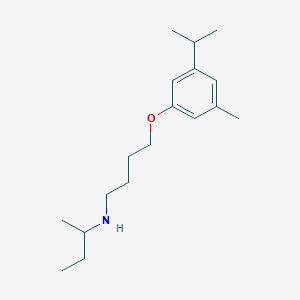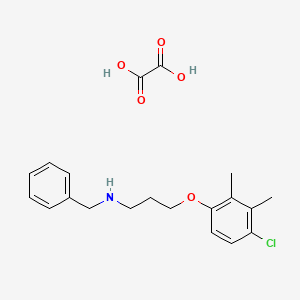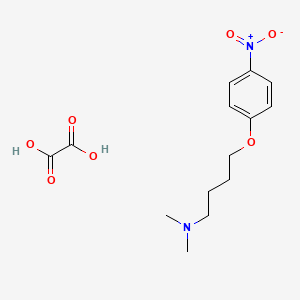
5-chloro-2-(3,4-dimethoxyphenyl)-1,3-benzoxazole
Overview
Description
5-chloro-2-(3,4-dimethoxyphenyl)-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family This compound is characterized by the presence of a benzoxazole ring substituted with a 5-chloro group and a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(3,4-dimethoxyphenyl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 5-chloro-2-aminophenol with 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The resulting intermediate undergoes cyclization to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(3,4-dimethoxyphenyl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 5-chloro-2-(3,4-dimethoxyphenyl)-1,3-benzoxazole varies depending on its application. For instance, as a tyrosinase inhibitor, the compound competitively inhibits the enzyme tyrosinase, which is involved in melanin synthesis. By binding to the active site of tyrosinase, the compound prevents the conversion of tyrosine to melanin, thereby reducing pigmentation .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile: Another benzoxazole derivative with similar structural features.
5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives: Compounds with similar biological activities, such as tyrosinase inhibition.
Uniqueness
5-chloro-2-(3,4-dimethoxyphenyl)-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and dimethoxy groups enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
5-chloro-2-(3,4-dimethoxyphenyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-18-13-5-3-9(7-14(13)19-2)15-17-11-8-10(16)4-6-12(11)20-15/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWTULWQGTUKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dimethyl-1-[2-(4-nitrophenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4041129.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B4041134.png)
![(4E)-2-(4-chlorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B4041135.png)
![ETHYL 4-({[2-({2-[(2-PHENYLACETYL)AMINO]ACETYL}AMINO)ACETYL]OXY}METHYL)BENZOATE](/img/structure/B4041144.png)
![4-[4-(4-isopropylphenoxy)butyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4041154.png)
![N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-2-amine](/img/structure/B4041164.png)
![4-[2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041172.png)

![4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041193.png)
![4-ethoxy-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4041194.png)
![3-Methyl-1-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4041203.png)

![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[(5-isopropylisoxazol-3-yl)methyl]-N-methylmethanamine](/img/structure/B4041216.png)

